2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol: A Technical Guide to Properties, Synthesis, and Reactivity
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol: A Technical Guide to Properties, Synthesis, and Reactivity
Topic: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol Basic Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2][3]
Executive Summary
2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol (CAS: 18004-75-6) is a bicyclic heterocyclic scaffold that bridges the structural gap between saturated cyclohexyl systems and aromatic quinolines.[1][2][3] Often existing in equilibrium with its keto-tautomer, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one , this compound is a critical intermediate in medicinal chemistry.[1][2] It serves as a precursor for mitochondrial-targeting anticancer agents, chiral ligands for asymmetric catalysis, and bioactive Schiff bases.[1][2] This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles for downstream functionalization.[1][2]
Chemical Identity & Structural Analysis
Nomenclature and Tautomerism
The compound exhibits prototropic tautomerism, a defining feature of 4-hydroxyquinolines.[1][2] In the solid state and in polar solvents, the equilibrium heavily favors the 4-one (quinolone) form over the 4-ol (enol) form.[1][2][3] Researchers must be aware that while "4-ol" is often used in catalog nomenclature, the reactivity is frequently dictated by the "4-one" species or accessed via the enol form using specific reagents (e.g., POCl₃).[1][2][3]
| Attribute | Detail |
| IUPAC Name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol |
| Preferred Tautomer Name | 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one |
| CAS Registry Number | 18004-75-6 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| SMILES | CC1=CC(=O)C2=C(CCCC2)N1 (Keto form) |
Structural Visualization: Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium between the enol and keto forms, which is central to understanding the compound's nucleophilic and electrophilic susceptibility.[1][2]
Caption: Prototropic tautomerism favors the keto form (4-one) in neutral/polar conditions, stabilizing the structure via amide-like resonance.[1][2][3]
Physicochemical Properties
The physical state of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol can vary based on purity and isolation method.[1][2] While many 4-hydroxyquinolines are solids, the tetrahydro- derivative is frequently isolated as a viscous oil or low-melting solid due to the flexibility of the saturated cyclohexene ring.[1][2]
| Property | Value / Observation | Notes |
| Appearance | Pale yellow oil to off-white solid | Often reported as an oil immediately after synthesis [1].[1][2][3][4] |
| Melting Point | Derivative dependent | Parent compound often requires crystallization; HCl salts are high-melting solids (>200°C).[1][2][3] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water; soluble in dilute acids (protonation of N).[1][3] |
| pKa | ~11 (OH/NH), ~5 (N-H+) | Amphoteric character due to basic nitrogen and acidic enolic proton.[1][2][3] |
| LogP | ~1.3 - 1.8 | Lipophilic enough for cell membrane penetration.[1][2] |
Synthesis & Manufacturing Protocols
Two primary routes exist for accessing this scaffold: Catalytic Hydrogenation (reduction of the aromatic precursor) and De Novo Cyclocondensation (building the ring system).[3]
Method A: Catalytic Hydrogenation (Preferred)
This method offers high yields and cleaner product profiles, utilizing commercially available 4-hydroxy-2-methylquinoline.[1][2][3]
Protocol:
-
Dissolution: Dissolve 4-hydroxy-2-methylquinoline (1.0 eq) in glacial acetic acid (10 mL/g).
-
Catalyst Addition: Add PtO₂ (10 mol%) carefully under an inert atmosphere.
-
Hydrogenation: Purge the vessel with H₂ and maintain under a balloon of hydrogen (1 atm) or slight pressure (30-50 psi) for 22 hours at room temperature.
-
Work-up: Filter the mixture through Celite to remove the catalyst. Wash the pad with Ethyl Acetate.[1][2]
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via column chromatography (10% MeOH in DCM) to yield the product as a pale yellow oil (Yield: ~89%) [1].
Method B: Conrad-Limpach Cyclocondensation
Useful for large-scale synthesis where starting from cyclohexanone is more cost-effective.[1][2]
-
Reagents: Cyclohexanone + Ethyl Acetoacetate + Ammonium Acetate.[1][2][3]
-
Conditions: Reflux in Toluene or Ethanol with a Dean-Stark trap (if Toluene) to remove water.[1][2][3]
-
Mechanism: Enamine formation followed by cyclization and thermal elimination of ethanol.[1][2][3]
Synthesis Workflow Diagram
Caption: Dual synthetic pathways allow flexibility based on precursor availability. Hydrogenation is preferred for lab-scale purity.[1][2][3]
Spectroscopic Characterization
Validation of the structure requires careful analysis of NMR data, particularly to distinguish the saturated ring protons.[2]
¹H NMR (300 MHz, CDCl₃):
-
δ 6.16 (s, 1H): Aromatic proton at C3.[3] Key diagnostic peak for the pyridine ring.[1][2]
-
δ 2.67–2.70 (m, 2H): Methylene protons at C5/C8 (adjacent to the aromatic ring).[3]
-
δ 2.49–2.52 (m, 2H): Methylene protons at C5/C8.[3]
-
δ 1.74–1.76 (m, 4H): Methylene protons at C6 and C7 (central saturated ring).[3]
¹³C NMR (125 MHz, CDCl₃):
-
Carbonyl (C4): ~178.3 ppm (Indicates keto form dominance).[3]
-
Quaternary Carbons: ~147.0, 146.4, 122.4 ppm (Ring junction and C2).[3][5][6]
-
Aliphatic Carbons: ~27.1, 22.1, 21.8, 19.0 (Methyl) ppm.[1][3][5][6]
Reactivity & Functionalization
The 4-position is the "hotspot" for chemical modification.[1][2] The hydroxyl/keto group can be converted into a leaving group (Cl, OTf) to enable nucleophilic substitution.[3]
Chlorination (Activation)
Reaction with Phosphorus Oxychloride (POCl₃) converts the 4-ol to the 4-chloro derivative.[1][2][3] This is the gateway to amino-substituted derivatives.[1][2]
-
Reagents: POCl₃ (neat or in toluene), reflux.[3]
-
Product: 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline.[1][2][3]
-
Utility: Intermediate for S_NAr reactions with amines.[1][2]
Electrophilic Aromatic Substitution
The C3 position is electron-rich and susceptible to electrophilic attack.[1][2]
-
Iodination: Reaction with I₂/KI and butylamine yields 3-iodo-2-methyl-5,6,7,8-tetrahydroquinolin-4-one [1].[1][2][3][5][6] This allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1][2][3]
Reactivity Pathway Diagram
Caption: Divergent functionalization at C4 (via POCl3) and C3 (via I2) enables the construction of complex libraries.
Applications in Medicinal Chemistry
Anticancer Activity (Mitochondrial Targeting)
Derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-4-ol have demonstrated significant antiproliferative activity against human cancer cell lines, including:
Mechanism: The scaffold, particularly when functionalized at the 8-position or 4-position, induces oxidative stress .[1][2][3] It triggers mitochondrial membrane depolarization, leading to an increase in intracellular Reactive Oxygen Species (ROS) and subsequent apoptosis [2].[3][7]
Chiral Ligands
The rigid yet saturated nature of the tetrahydroquinoline backbone makes it an excellent scaffold for chiral induction.[1][2] It is a precursor to ligands like Me-CAMPY , used in metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) to synthesize enantiomerically enriched amines [3].[1][2][3][7]
Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled as a hazardous substance similar to other quinoline derivatives.[1][2]
-
GHS Classification:
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as phenols/quinolones can oxidize over time.[3]
References
-
Synthesis and Functionalization: Title: Synthesis of tetrahydroquinolones.[1][2] Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one. Source: ResearchGate / Journal of Medicinal Chemistry (Contextual).[2][3] URL:[Link][2][3][5]
-
Biological Activity: Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Source: Molecules (MDPI), 2020, 25(23), 5561.[1][3] URL:[Link][2][3]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 5,6,7,8-Tetrahydro-4-methylquinoline | C10H13N | CID 185667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]
- 4. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol|CAS 18004-75-6 [benchchem.com]
- 8. chemicalbull.com [chemicalbull.com]
